BMS-186511 Parent Compound Potency and Bisubstrate Selectivity Advantage
The active parent compound of BMS-186511, BMS-185878, demonstrates a potent IC50 of 6 nM against farnesyltransferase [1]. Critically, BMS-185878 and the related bisubstrate analog BMS-184467 exhibit higher in vitro FT selectivity than previously reported CVFM peptidomimetics and benzodiazepine analogs [2].
| Evidence Dimension | FT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 6 nM (BMS-185878, active parent) |
| Comparator Or Baseline | CVFM peptidomimetics and benzodiazepine analogs |
| Quantified Difference | Not numerically specified; stated as 'higher in vitro FT selectivity' |
| Conditions | In vitro enzymatic assay |
Why This Matters
The 6 nM potency combined with superior selectivity over earlier inhibitor classes makes BMS-186511 a more precise tool for probing FT-dependent biology with reduced off-target confounding.
- [1] Yan N, Ricca C, Fletcher J, Glover T, Seizinger BR, Manne V. Farnesyltransferase inhibitors block the neurofibromatosis type I (NF1) malignant phenotype. Cancer Res. 1995 Aug 15;55(16):3569-75. View Source
- [2] Manne V, Yan N, Carboni JM, Tuomari AV, Ricca CS, Brown JG, Andahazy ML, Schmidt RJ, Patel D, Zahler R. Bisubstrate inhibitors of farnesyltransferase: a novel class of specific inhibitors of ras transformed cells. Oncogene. 1995 May 4;10(9):1763-79. View Source
